Grepafloxacin hydrochloride
Overview
Description
Grepafloxacin hydrochloride is a broad-spectrum fluoroquinolone antibiotic characterized by its potent activity against a wide range of bacterial pathogens. It is distinguished by the presence of a methyl-substituted piperazine moiety at the 7 position, contributing to its unique microbial activity profile. Its mode of action is primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and cell division. Grepafloxacin exhibits high potency against both Gram-positive and Gram-negative bacteria, including pathogens responsible for respiratory and sexually transmitted diseases. Unlike some other fluoroquinolones, it is not significantly affected by the NorA efflux mechanism in Staphylococcus aureus, making it effective against certain resistant strains (Marriott, 1998).
Synthesis Analysis
The synthesis of grepafloxacin involves creating a compound with a distinctive molecular structure that includes a cyclopropyl group, a fluorine atom, and a methyl group attached to a piperazinyl substituent. This structure is essential for its antibacterial activity and broad spectrum of action. The synthesis process aims to achieve a high degree of purity and yield, ensuring the compound's effectiveness and stability for medical use. The specific synthesis pathway for grepafloxacin hydrochloride is not detailed in the provided documents, but typically, fluoroquinolone synthesis involves complex organic reactions that require precise control over reaction conditions (Morita et al., 1995).
Molecular Structure Analysis
Grepafloxacin's molecular structure is crucial for its function as an antibiotic. It contains a fluorine atom at the 6 position and a methyl group at the 5 position of the quinolone ring, enhancing its activity against Gram-positive bacteria. The methylpiperazine attached to the 7 position contributes to its long half-life and Gram-positive activity. This structure is associated with the inhibition or avoidance of efflux transport by NorA in Staphylococcus aureus, reducing the selection of resistant mutants. The structural modifications in grepafloxacin, compared to other quinolones like ciprofloxacin, are responsible for its unique pharmacological properties (Hooper, 1998).
Chemical Reactions and Properties
Grepafloxacin's chemical properties, such as solubility, stability, and reactivity, are influenced by its molecular structure. It is a racemate, with both stereoisomers exhibiting similar antimicrobial activity. The compound's reactivity includes its interaction with bacterial enzymes like DNA gyrase and topoisomerase IV, leading to bacterial cell death. Its chemical stability ensures its efficacy during storage and use, while solubility affects its absorption and distribution in the body. The specific chemical reactions involving grepafloxacin in biological systems are complex and involve interactions at the molecular level with the target enzymes (Morris et al., 2002).
Physical Properties Analysis
The physical properties of grepafloxacin, such as melting point, boiling point, and crystalline structure, play a crucial role in its formulation and delivery as a medication. Its water solubility is particularly important for oral bioavailability and distribution to infection sites, including the respiratory tract and other tissues. The compound's physical characteristics are optimized to ensure that it remains stable and effective under various storage conditions and within the body after administration.
Chemical Properties Analysis
Grepafloxacin's chemical properties, including its acid-base behavior, lipophilicity, and molecular interactions, are fundamental to its pharmacokinetics and pharmacodynamics. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profiles, contributing to its effectiveness as an antibiotic. The compound's ability to penetrate bacterial cells and evade efflux mechanisms is partly due to its optimal balance of hydrophilicity and lipophilicity, enabling it to reach high concentrations in target tissues (Efthymiopoulos, 1997).
Scientific Research Applications
Antibacterial Spectrum and Resistance : Grepafloxacin has a broad antibacterial spectrum, effective against both Gram-positive and Gram-negative organisms, including strains resistant to β-lactam and macrolide antibiotics. It has shown superior activity compared to other quinolones against Streptococcus pneumoniae and has a lower frequency of resistance development (Soussy & Leblanc, 1999).
Pharmacokinetics : Grepafloxacin is rapidly absorbed after oral dosing, reaching peak plasma levels in about 2 hours. It is primarily metabolized and excreted in the feces, with minimal renal excretion. Its pharmacokinetics are affected by gender, mainly due to differences in body weight (Efthymiopoulos, 1997).
Microbiological Properties : Grepafloxacin is characterized by a methyl-substituted piperazine at the 7 position, which contributes to its broad-spectrum activity. It effectively inhibits topoisomerases II and IV, crucial enzymes for bacterial DNA processes. It also remains effective against some strains of Staphylococcus aureus resistant to other fluoroquinolones due to its non-recognition by the NorA efflux mechanism (Marriott, 1998).
Anti-Inflammatory Properties : Grepafloxacin inhibits interleukin-8 expression in human airway epithelial cells, suggesting a potential role in controlling chronic airway inflammatory diseases (Hashimoto et al., 1999).
Safety Profile : Clinical trials involving over 3000 patients have indicated that grepafloxacin is effective in treating acute bacterial exacerbations of chronic bronchitis and community-acquired pneumonia. It has an adverse event profile similar to other fluoroquinolones (Lode, Vogel, & Elies, 1999).
Comparative Toxicity : In a comparative study with other quinolones, grepafloxacin exhibited lower potential for joint toxicity and crystalluria, highlighting its favorable safety profile (Takizawa et al., 1999).
Tissue Penetration : Grepafloxacin is well-distributed in the body, with concentrations in lung and genital tissues exceeding those in serum. This suggests its potential efficacy in treating respiratory and sexually transmitted diseases (Wise, 1998).
Target Specificity : Grepafloxacin acts preferentially through gyrase in Streptococcus pneumoniae, as indicated by mutations in the gyrA gene in stepwise-selected mutants (Morris, Pan, & Fisher, 2002).
Cytokine Production Inhibition : Grepafloxacin inhibits the production of interleukin 1alpha and beta, suggesting an effect at the gene transcription level (Ono et al., 2000).
Pharmacokinetic Analysis : A physiologically-based pharmacokinetic analysis demonstrated the extensive tissue distribution of grepafloxacin, which exhibits strong antibacterial activity in vivo (Nakajima et al., 2000).
Safety And Hazards
Grepafloxacin hydrochloride should be handled with care to avoid dust formation and contact with skin and eyes. In case of accidental ingestion or inhalation, immediate medical attention is required . It was withdrawn from the US market in 1999 due to associations with QTc prolongation and adverse cardiovascular events .
properties
IUPAC Name |
1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3.ClH/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12;/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPMBYOIQGCVHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046692 | |
Record name | Grepafloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Grepafloxacin hydrochloride | |
CAS RN |
161967-81-3 | |
Record name | Grepafloxacin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161967-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Grepafloxacin Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161967813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Grepafloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GREPAFLOXACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4ER1Z8N9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.